molecular formula C12H14N2O B3057530 Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)- CAS No. 82100-23-0

Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)-

Cat. No. B3057530
CAS RN: 82100-23-0
M. Wt: 202.25 g/mol
InChI Key: LCXYYYKMWYKEAG-UHFFFAOYSA-N
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Description

“Acetic acid, phenylmethyl ester” is a chemical compound with the formula C9H10O2 . It’s also known by other names such as Acetic acid, benzyl ester; α-Acetoxytoluene; Benzyl acetate; Benzyl ethanoate; NCI-C06508; Benzylester kyseliny octove; Phenylmethyl acetate; Benzyl ester of acetic acid; (Acetoxymethyl)benzene; Plastolin I; NSC 4550 .


Molecular Structure Analysis

The molecular structure of “Acetic acid, phenylmethyl ester” can be represented by the InChI string: InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The molecular weight of “Acetic acid, phenylmethyl ester” is 150.1745 . More detailed physical and chemical properties could not be found in the available data.

Scientific Research Applications

Antibacterial and Antifungal Agents

Ethanone derivatives, such as 2,4,5-trisubstituted-1H-imidazoles, have been studied for their potential as antibacterial and antifungal agents. Synthesis of these compounds involves starting from various aromatic acetic acids and using microwave irradiation. They have shown effectiveness against bacteria like E. coli and S. aureus and fungi like C. albicans and C. fumigatus (Sawant, Patil, & Baravkar, 2011).

Anticancer Agents

In the field of cancer research, certain ethanone derivatives have been explored for their antitumor properties. A study focusing on microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, starting from a similar ethanone compound, found promising activities against MCF-7 tumor cells, comparable to vinblastine sulfate and cisplatin (Mahmoud et al., 2021).

Synthesis of Novel Compounds

Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)-, serves as a building block in the synthesis of novel compounds. For example, it has been used in the synthesis and characterization of novel 2,2-dichloro derivatives with potential applications in various fields (Ünaleroğlu, Temelli, & Hökelek, 2002).

Antioxidant and Antimicrobial Properties

Research has also explored the antioxidant, antimicrobial, and cytotoxic properties of imidazole-based heterocycles derived from ethanone compounds. These studies focus on synthesizing new derivatives and evaluating their biological activities against various pathogens and in antioxidant assays (Abdel-Wahab, Awad, & Badria, 2011).

properties

IUPAC Name

2-imidazolidin-2-ylidene-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-2-4-10(5-3-9)11(15)8-12-13-6-7-14-12/h2-5,8,13-14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXYYYKMWYKEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C2NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443051
Record name Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)-

CAS RN

82100-23-0
Record name Ethanone, 2-(2-imidazolidinylidene)-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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